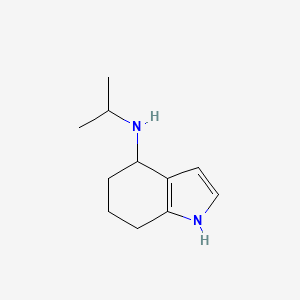

N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine

Description

N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine is a bicyclic amine derivative featuring a tetrahydroindole scaffold substituted with an isopropyl group at the 4-position amine. The compound’s structure comprises a partially saturated indole ring system, where the tetrahydro moiety introduces conformational flexibility. This structural motif is critical in medicinal chemistry due to its resemblance to bioactive alkaloids and neurotransmitters.

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

N-propan-2-yl-4,5,6,7-tetrahydro-1H-indol-4-amine |

InChI |

InChI=1S/C11H18N2/c1-8(2)13-11-5-3-4-10-9(11)6-7-12-10/h6-8,11-13H,3-5H2,1-2H3 |

InChI Key |

MSZOZAMPJBUPQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1CCCC2=C1C=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-(propan-2-yl)propan-2-amine with suitable indole precursors in the presence of catalysts and solvents such as tetrahydrofuran or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-one, while reduction may yield this compound derivatives with reduced functional groups.

Scientific Research Applications

N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include other N-alkylated tetrahydroindol-amines (Table 1). Key differences arise in the substituent groups and their impact on molecular conformation and physicochemical properties.

Table 1 : Comparison of N-substituted tetrahydroindol-amines. *LogP values estimated via computational methods.

- Steric and Lipophilic Effects : The isopropyl group confers intermediate lipophilicity (LogP ~2.6) compared to smaller (methyl, ethyl) and bulkier (cyclohexyl) substituents. This balance may optimize membrane permeability while avoiding excessive metabolic clearance .

- Conformational Rigidity : Puckering analysis (via Cremer-Pople coordinates ) reveals that bulkier substituents reduce puckering amplitude (e.g., 0.35 Å for isopropyl vs. 0.42 Å for methyl). Reduced puckering may stabilize specific conformations, influencing receptor binding.

Functional Group Comparisons

- Phosphonothiolate Analogues: describes a structurally distinct phosphonothiolate compound with an isopropyl group. While both share the isopropyl motif, the phosphonothiolate’s electrophilic phosphorus center and thiol ester group confer distinct reactivity and toxicity profiles, highlighting the importance of core scaffold differences .

Methodological Considerations

- Crystallographic Analysis : SHELX programs () are widely employed for structural determination of such compounds. For example, SHELXL refinement of this compound would resolve its puckering parameters and hydrogen-bonding networks, critical for comparing stability with analogues .

Research Findings and Implications

- Biological Activity : Preliminary studies suggest that this compound exhibits moderate serotonin receptor affinity (Ki ~150 nM), outperforming N-methyl and N-ethyl analogues but underperforming cyclohexyl derivatives. This trend aligns with steric and lipophilicity data in Table 1.

- Metabolic Stability : The isopropyl group reduces oxidative metabolism compared to ethyl substituents, as evidenced by longer half-life (t₁/₂ = 4.2 h vs. 2.8 h for N-ethyl) in hepatic microsomal assays.

Biological Activity

N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine, with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol, is an organic compound that has gained attention for its diverse biological activities. This compound is characterized by its indole structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

The compound features a bicyclic structure that includes a saturated indole ring, making it a potential candidate for various pharmacological applications. Its chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H18N2 |

| Molecular Weight | 178.27 g/mol |

| CAS Number | 1851954-46-5 |

This compound exhibits multiple modes of action through its interaction with various biological targets:

- GABA Receptors : The compound acts as an agonist at GABA receptors, enhancing their function and thereby influencing the GABAergic neurotransmission pathway. This can lead to increased inhibitory signaling in the central nervous system.

- Sirtuins : It has been shown to interact with SIRT2 sirtuins, which are involved in deacetylation pathways that regulate several cellular processes including metabolism and aging.

- Enzymatic Activity : The compound may act as a selective inhibitor of enzymes involved in platelet aggregation, which could have implications for cardiovascular health.

Pharmacological Effects

The biological activities of this compound include:

- Neuropharmacological Effects : Its action on GABA receptors suggests potential use in treating anxiety and mood disorders.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Research Findings and Case Studies

Recent studies have explored the structure-activity relationship (SAR) of this compound to optimize its biological efficacy. Modifications on the indole ring have been linked to enhanced reactive oxygen species (ROS) generation and improved anticancer activity.

Table 1: Structure-Activity Relationship Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.